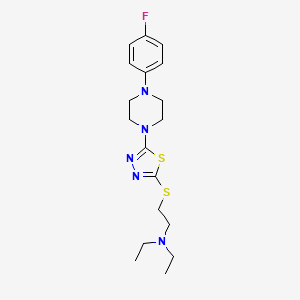

N,N-diethyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine

Description

Properties

IUPAC Name |

N,N-diethyl-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN5S2/c1-3-22(4-2)13-14-25-18-21-20-17(26-18)24-11-9-23(10-12-24)16-7-5-15(19)6-8-16/h5-8H,3-4,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPKOPAUTOBAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including its interaction with various receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and has a complex structure that includes a thiadiazole ring and a piperazine moiety. The molecular formula is C_{18}H_{24}F_{N}_{5}S, and it has a molecular weight of approximately 365.47 g/mol.

Receptor Interaction:

this compound has been shown to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its piperazine structure suggests potential affinity for serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and psychotropic effects.

Inhibitory Effects:

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.

Biological Activity Data

Case Studies

-

Neuroprotective Effects:

A study evaluated the neuroprotective effects of similar thiadiazole derivatives in a rat model of Parkinson's disease. The results indicated that these compounds could reduce neuroinflammation and prevent dopaminergic neuron loss, suggesting potential therapeutic applications for neurodegenerative conditions. -

Antidepressant-like Activity:

In a behavioral study using mice, the administration of N,N-diethyl derivatives resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. This aligns with the hypothesis that modulation of serotonergic pathways contributes to mood enhancement. -

Antimicrobial Properties:

Preliminary investigations into the antimicrobial properties of related compounds have shown moderate to significant activity against various bacterial strains, indicating potential applications in treating infections.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine moiety and a thiadiazole ring, which are known for their biological activity. The synthesis typically involves multi-step organic reactions that can yield derivatives with enhanced pharmacological properties. Research indicates that modifications to the thiadiazole and piperazine components can significantly affect the compound's biological efficacy .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing 1,3,4-thiadiazole rings have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The incorporation of piperazine enhances this activity, making it a promising candidate for antibiotic development .

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit anticancer properties by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that substituents on the thiadiazole ring can enhance cytotoxicity against various cancer cell lines. For example, electron-withdrawing groups have been associated with increased activity against specific cancer types .

Neuropharmacological Effects

Piperazine-containing compounds are often explored for their neuropharmacological effects. The presence of a fluorophenyl group may enhance central nervous system penetration, potentially leading to applications in treating neurological disorders such as depression or anxiety . The interaction of these compounds with serotonin receptors has been a focal point in studies aiming to develop new antidepressants .

Antibacterial Activity

A study synthesized various thiadiazole derivatives and tested their efficacy against multiple bacterial strains. Results indicated that certain derivatives exhibited antibacterial properties significantly superior to traditional antibiotics like ampicillin . This positions N,N-diethyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine as a potential lead compound for antibiotic development.

Anticancer Research

In another case study, researchers evaluated the anticancer effects of synthesized thiadiazole derivatives on human cancer cell lines. The results showed promising cytotoxicity profiles, particularly against breast and lung cancer cells, indicating the need for further development and testing of this compound in clinical settings .

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- The target compound uniquely combines a 4-fluorophenylpiperazine group with a thioether-linked diethylamine, distinguishing it from acetamide-linked analogs (e.g., 4g, ) or pyrrolidinone-containing derivatives (e.g., Compound C, ).

- The 2-fluorophenyl substitution in may alter receptor binding compared to the 4-fluorophenyl group in the target compound due to steric and electronic differences.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Thiadiazole-acetamide derivatives (e.g., 4g) exhibit anticancer activity via tubulin inhibition, but the target compound’s thioether linkage may redirect its mechanism toward CNS targets .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to construct the 1,3,4-thiadiazole core in this compound?

- The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, POCl₃-mediated cyclization at 90°C under reflux is a well-documented method for analogous thiadiazole derivatives. Key steps include:

- Reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ .

- Adjusting pH to 8–9 with ammonia to precipitate the product .

Q. How is the piperazine moiety functionalized with a 4-fluorophenyl group during synthesis?

- The 4-fluorophenylpiperazine subunit is often prepared via nucleophilic aromatic substitution or coupling reactions. For instance:

- Reacting 1-arylpiperazines with halogenated intermediates under basic conditions .

- Microwave-assisted methods may enhance reaction efficiency and yield for similar piperazine derivatives .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Identifies proton environments (e.g., diethylaminoethyl CH₂ groups at δ ~3.0–3.5 ppm) and carbon frameworks (thiadiazole C=S at ~160–170 ppm) .

- IR Spectroscopy : Detects C-S (600–700 cm⁻¹) and aromatic C-F (1220–1150 cm⁻¹) stretches .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures >95% purity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or by-product formation?

- Catalyst Screening : Triethylamine or DBU improves cyclization efficiency in ethanol .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) .

- Workup Optimization : Adjusting pH during precipitation minimizes impurities (e.g., ammonia for thiadiazole isolation) .

- Solvent Systems : DMSO/water mixtures (2:1) enhance recrystallization purity .

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like serotonin receptors (e.g., 5-HT₁A) .

- QSAR Models : Correlate substituents (e.g., 4-fluorophenyl) with logP and metabolic stability .

- MD Simulations : Assess stability in lipid bilayers or aqueous environments to predict bioavailability .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor assays) and controls .

- Dose-Response Validation : Confirm IC₅₀ values across multiple replicates .

- Orthogonal Assays : Compare enzymatic inhibition (e.g., acetylcholinesterase) with cell viability assays (MTT) to rule off-target effects .

Methodological Challenges and Solutions

Q. What strategies mitigate solubility issues during in vitro testing?

- Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility .

- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability .

Q. How are regioselectivity challenges addressed during piperazine functionalization?

- Protecting Groups : Boc-protected piperazines prevent undesired N-alkylation .

- Catalytic Methods : Pd-mediated cross-coupling ensures selective aryl substitution .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.